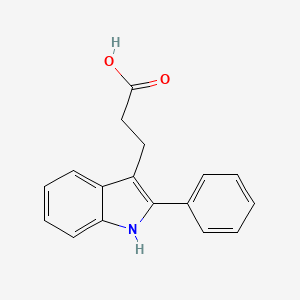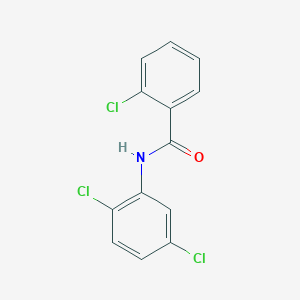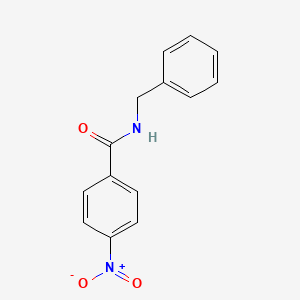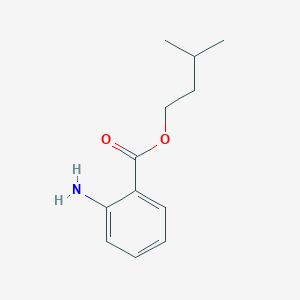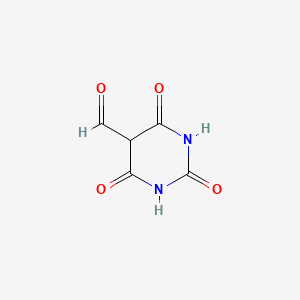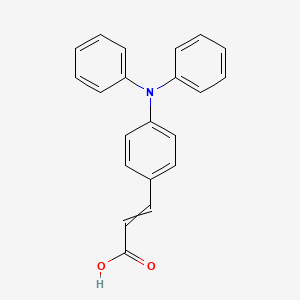
4-(Diphenylamino)cinnamic acid
描述
4-(Diphenylamino)cinnamic acid is an organic compound belonging to the cinnamic acid derivatives family It features a cinnamic acid backbone with a diphenylamino group attached to the para position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: 4-(Diphenylamino)cinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where an aromatic aldehyde reacts with an aliphatic carboxylic acid in the presence of a base, such as sodium or potassium salts of the carboxylic acids . Another method is the Knoevenagel-Doebner condensation, which involves the reaction of an aromatic aldehyde with malonic acid in the presence of a base .
Industrial Production Methods: Industrial production of cinnamic acid derivatives, including this compound, often employs large-scale Perkin or Knoevenagel-Doebner reactions due to their efficiency and high yields. These methods are optimized for industrial conditions, ensuring consistent quality and scalability .
化学反应分析
Types of Reactions: 4-(Diphenylamino)cinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the cinnamic acid moiety to corresponding carboxylic acids or other oxidized products.
Reduction: The reduction of the double bond in the cinnamic acid backbone can lead to the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives .
科学研究应用
4-(Diphenylamino)cinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
作用机制
The mechanism of action of 4-(Diphenylamino)cinnamic acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.
相似化合物的比较
4-(Diphenylamino)cinnamic acid can be compared with other cinnamic acid derivatives, such as:
Cinnamic Acid: The parent compound, which lacks the diphenylamino group, has similar but less potent biological activities.
4-Chlorocinnamic Acid: This derivative has a chlorine atom instead of the diphenylamino group, resulting in different chemical reactivity and biological effects.
3,4-(Methylenedioxy)cinnamic Acid: This compound features a methylenedioxy group, which enhances its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its diphenylamino group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
25069-29-8 |
|---|---|
分子式 |
C21H17NO2 |
分子量 |
315.4 g/mol |
IUPAC 名称 |
(E)-3-[4-(N-phenylanilino)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C21H17NO2/c23-21(24)16-13-17-11-14-20(15-12-17)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-16H,(H,23,24)/b16-13+ |
InChI 键 |
TUXUJVDBDXGHMS-DTQAZKPQSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)O |
手性 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)O |
Key on ui other cas no. |
25069-29-8 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
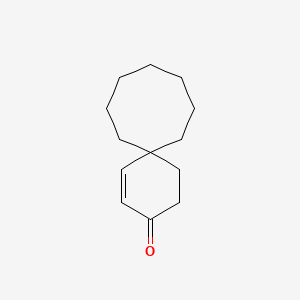
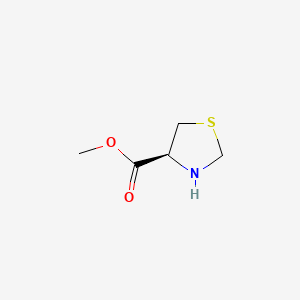

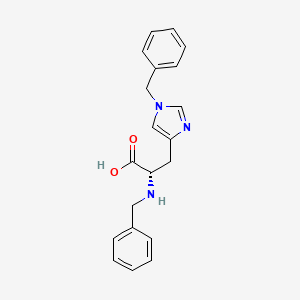
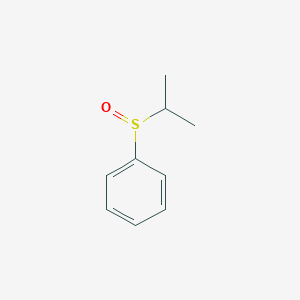
![2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B1616023.png)
![Dibenzyl 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanedioate](/img/structure/B1616025.png)
